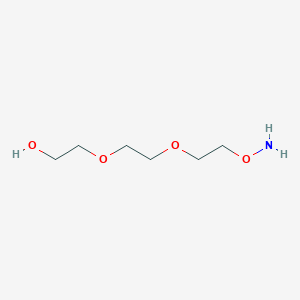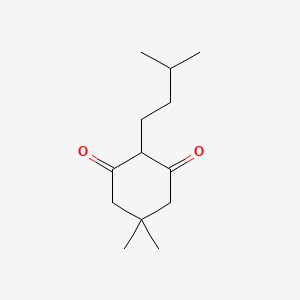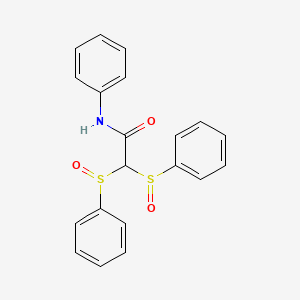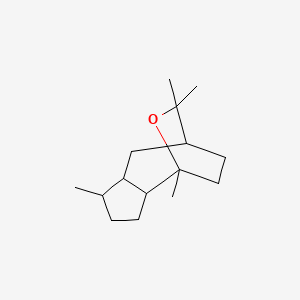
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C8H19NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an aminooxy group and multiple ethoxy groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol typically involves the reaction of aminoethanol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the aminoethanol, forming the desired product. The reaction conditions usually include a controlled temperature and pressure to ensure the efficient formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters are carefully monitored. The use of high-purity reactants and catalysts ensures the production of a high-quality product. The process may also involve purification steps, such as distillation or crystallization, to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The aminooxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various studies.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceuticals.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with specific functional groups in target molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Azidoethoxy)ethoxy)ethanamine: Similar in structure but contains an azido group instead of an aminooxy group.
2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol: Contains a dimethylamino group, offering different reactivity and applications.
2-(2-(2-(Hydroxyethoxy)ethoxy)ethanol: Lacks the aminooxy group, making it less reactive in certain chemical reactions.
Uniqueness
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol is unique due to its aminooxy group, which provides distinct reactivity and versatility in chemical synthesis and applications. This makes it a valuable compound in various fields, from basic research to industrial applications .
Propriétés
Formule moléculaire |
C6H15NO4 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-[2-(2-aminooxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C6H15NO4/c7-11-6-5-10-4-3-9-2-1-8/h8H,1-7H2 |
Clé InChI |
OCGHRVOCEMHDGM-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCON)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)

![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)

![7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14084849.png)

![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
![1-(3-Chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084854.png)
![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)

